molecular formula C11H12N4O B3302202 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine CAS No. 915921-85-6

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine

Cat. No.: B3302202
CAS No.: 915921-85-6
M. Wt: 216.24 g/mol
InChI Key: VSJDOOYVZDYJOU-UHFFFAOYSA-N
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Description

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine is a chemical compound with the molecular formula C11H12N4O. This compound is notable for its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by the reduction of a suitable precursor, such as a pyrrole, using a reducing agent, such as lithium aluminum hydride.

    Coupling of the Rings: The final step involves the coupling of the oxadiazole and pyrrolidine rings with the pyridine ring. This is typically achieved through a nucleophilic substitution reaction, using a suitable leaving group, such as a halide, and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above, but are typically carried out on a larger scale. This involves the use of larger reaction vessels, more efficient mixing and heating methods, and more stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions used.

    Reduction: It can also be reduced to form various reduction products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the rings is replaced by another group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, typically in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, typically in an inert solvent such as tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines, typically in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes, particularly those involving the pyrrolidine and oxadiazole rings.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known to interact with various receptors in the central nervous system, while the oxadiazole ring is known to interact with various enzymes and other proteins. These interactions can lead to a variety of effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine is unique in its combination of a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. Similar compounds include:

    4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)benzene: This compound has a benzene ring instead of a pyridine ring.

    4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)thiophene: This compound has a thiophene ring instead of a pyridine ring.

    4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

These similar compounds share some of the same properties and applications as this compound, but also have their own unique characteristics and uses.

Properties

IUPAC Name

3-pyridin-4-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJDOOYVZDYJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225715
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-85-6
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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